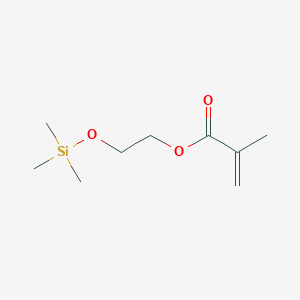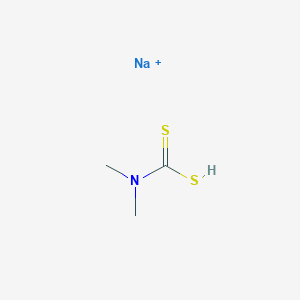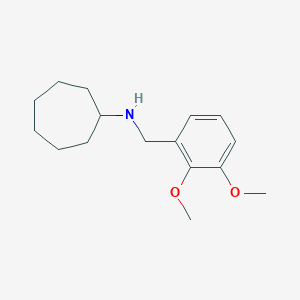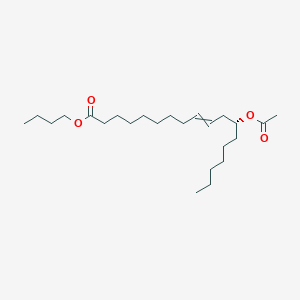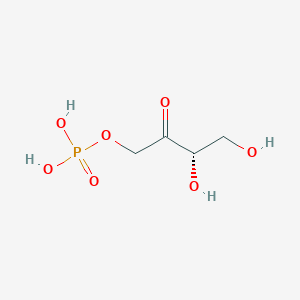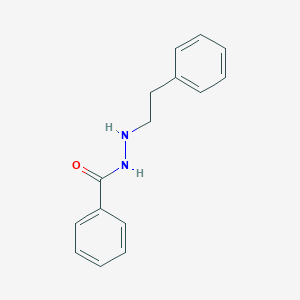
Hydrazine, 1-benzoyl-2-phenethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-benzoyl-2-phenethyl-, also known as BPEH, is a chemical compound that has been used in scientific research for its unique properties. BPEH is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The exact mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- is not fully understood, but it is believed to act on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, 1-benzoyl-2-phenethyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. Hydrazine, 1-benzoyl-2-phenethyl- has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which can help to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hydrazine, 1-benzoyl-2-phenethyl- in lab experiments is its unique properties, which make it useful for investigating the central nervous system and the inflammatory response. However, one limitation is that Hydrazine, 1-benzoyl-2-phenethyl- is not widely available and can be difficult to synthesize, which can make it challenging to obtain for research purposes.
Direcciones Futuras
There are several future directions for Hydrazine, 1-benzoyl-2-phenethyl- research. One direction is to investigate its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another direction is to investigate its potential use in the treatment of inflammatory diseases, as it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Additionally, further research is needed to fully understand the mechanism of action of Hydrazine, 1-benzoyl-2-phenethyl- and its potential uses in various fields of science.
Métodos De Síntesis
Hydrazine, 1-benzoyl-2-phenethyl- can be synthesized through a multi-step process involving the reaction of benzoyl chloride with phenethylamine, followed by the reaction of the resulting N-benzoylphenethylamine with hydrazine hydrate. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
Hydrazine, 1-benzoyl-2-phenethyl- has been used in various scientific research studies due to its unique properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Hydrazine, 1-benzoyl-2-phenethyl- has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Número CAS |
15563-26-5 |
|---|---|
Nombre del producto |
Hydrazine, 1-benzoyl-2-phenethyl- |
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
N'-(2-phenylethyl)benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c18-15(14-9-5-2-6-10-14)17-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18) |
Clave InChI |
JUXVEOLQMPIQHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |
Otros números CAS |
15563-26-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
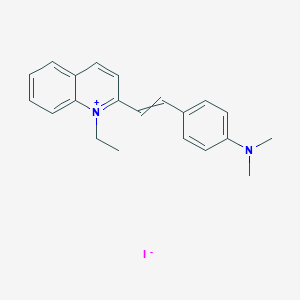
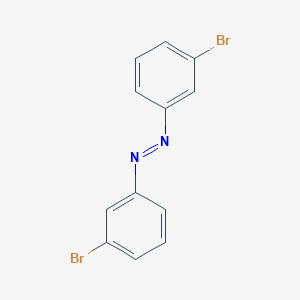

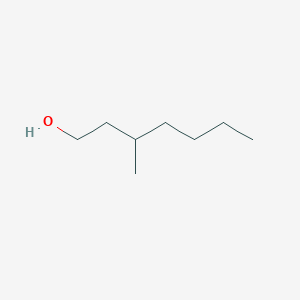

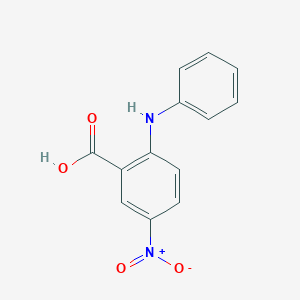
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
